molecular formula C30H27NO4 B4578443 N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide

N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide

Cat. No. B4578443
M. Wt: 465.5 g/mol
InChI Key: AMOILYUPKZLBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzamide compounds often involves catalytic methods or direct functionalization strategies. For instance, Goel et al. (2017) described a versatile approach using CuI as a catalyst for synthesizing N-(4-methylbenzyl)benzamide, highlighting the effectiveness of catalytic methods in constructing such frameworks (Goel et al., 2017).

Molecular Structure Analysis

Molecular structure is crucial for understanding the properties and reactivity of a compound. The crystal structure of similar benzamide compounds has been determined using X-ray diffraction, revealing insights into molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions (Goel et al., 2017).

Chemical Reactions and Properties

Benzamide derivatives participate in a variety of chemical reactions, offering pathways to further functionalized molecules. For example, benzamide compounds can undergo cycloaddition reactions, as demonstrated by Gabriele et al. (2006), who synthesized dihydrobenzo[dioxine and oxazine derivatives via tandem oxidative aminocarbonylation-cyclization reactions (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties, such as crystal morphology, optical properties, and thermal stability, are significant for the application of benzamide derivatives. Goel et al. (2017) provided an in-depth analysis of these aspects for N-(4-methylbenzyl)benzamide, including the determination of optical band gap and thermal stability (Goel et al., 2017).

Scientific Research Applications

Synthesis and Antifungal Evaluation

N-(4-Halobenzyl)amides, structurally related to N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide, have been synthesized and evaluated for their antifungal properties. These compounds, derived from cinnamic and benzoic acids, have shown inhibitory activity against strains of Candida, highlighting their potential as antifungal agents. This suggests that N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide could be explored for similar bioactive properties (Montes et al., 2016).

Crystal Structure and Material Properties

Research on N-(4-methylbenzyl)benzamide and its crystal structure provides valuable insights into the material properties of benzamide derivatives. The study of single-crystal X-ray diffraction revealed that these compounds form noncentrosymmetric orthorhombic lattices, stabilized by intermolecular hydrogen bonds. These findings suggest potential applications in optical and piezoelectric materials, which could extend to N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide (Goel et al., 2017).

Block Copolymer Synthesis

The synthesis of well-defined aromatic polyamides and block copolymers, including compounds structurally related to N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide, has been achieved through chain-growth polycondensation. This methodology allows for the creation of polymers with low polydispersity and highlights the potential of N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide in the development of new polymeric materials with specific properties (Yokozawa et al., 2002).

Antioxidant and Antibacterial Activities

Benzamide derivatives, including those with methoxy groups, have been synthesized and evaluated for their antioxidant and antibacterial activities. These studies reveal that certain structural modifications can enhance these properties, suggesting that N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide could be a candidate for further investigation in these areas (Yakan et al., 2020).

properties

IUPAC Name

N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27NO4/c1-34-26-17-18-28(35-2)27(19-26)29(32)24-13-15-25(16-14-24)30(33)31(20-22-9-5-3-6-10-22)21-23-11-7-4-8-12-23/h3-19H,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOILYUPKZLBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide
Reactant of Route 3
Reactant of Route 3
N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide
Reactant of Route 6
Reactant of Route 6
N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.